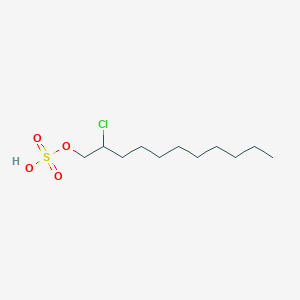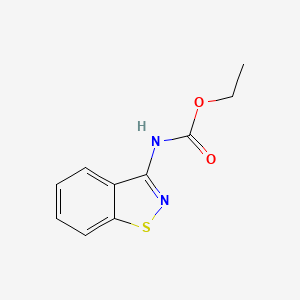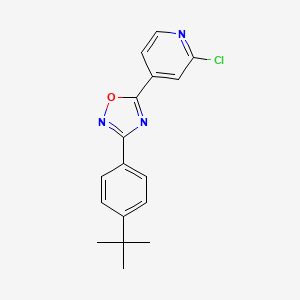
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to an acrylamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-bromo-1-ethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment of the Acrylamide Moiety: The pyrazole derivative is then reacted with N,N-dimethylacrylamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction parameters.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A similar compound with a methyl group instead of an ethyl group.
4-Bromo-3-methyl-1H-pyrazole: Another derivative with a different substitution pattern on the pyrazole ring.
Uniqueness
3-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)-N,N-dimethylacrylamide is unique due to its specific substitution pattern and the presence of the acrylamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H14BrN3O |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
(E)-3-(4-bromo-1-ethylpyrazol-3-yl)-N,N-dimethylprop-2-enamide |
InChI |
InChI=1S/C10H14BrN3O/c1-4-14-7-8(11)9(12-14)5-6-10(15)13(2)3/h5-7H,4H2,1-3H3/b6-5+ |
InChIキー |
ZRSFGFPQBFHCCH-AATRIKPKSA-N |
異性体SMILES |
CCN1C=C(C(=N1)/C=C/C(=O)N(C)C)Br |
正規SMILES |
CCN1C=C(C(=N1)C=CC(=O)N(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B11814804.png)


![2-Tert-butyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11814826.png)



